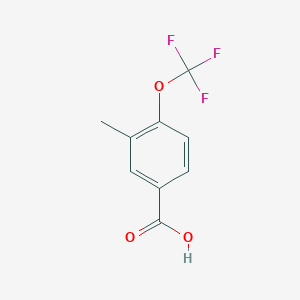

3-Methyl-4-(trifluoromethoxy)benzoic acid

Description

Properties

IUPAC Name |

3-methyl-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-5-4-6(8(13)14)2-3-7(5)15-9(10,11)12/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTAMHYOCHSAHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261753-62-1 | |

| Record name | 3-methyl-4-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(trifluoromethoxy)benzoic acid typically involves the introduction of the trifluoromethoxy group onto a benzoic acid derivative. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable precursor, such as 3-methyl-4-hydroxybenzoic acid, is reacted with trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethoxy group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Electrophiles like bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products:

Oxidation: 3-Carboxy-4-(trifluoromethoxy)benzoic acid.

Reduction: 3-Methyl-4-(trifluoromethoxy)benzyl alcohol.

Substitution: 3-Methyl-4-(trifluoromethoxy)bromobenzene.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to 3-Methyl-4-(trifluoromethoxy)benzoic acid exhibit antimicrobial properties. For instance, studies have shown that trifluoromethyl-substituted benzoic acids can inhibit the growth of various bacterial strains. This property is particularly useful in developing new antibiotics or antimicrobial agents.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways makes it a candidate for anti-inflammatory drug development. Investigations into its effects on cytokine production have revealed promising results, suggesting potential therapeutic applications in treating inflammatory diseases.

Material Science

Polymer Additives

3-Methyl-4-(trifluoromethoxy)benzoic acid can be utilized as an additive in polymer formulations to enhance thermal stability and chemical resistance. The incorporation of fluorinated compounds into polymers has been shown to improve their performance in harsh environments.

Nanocomposite Materials

Research into nanocomposite materials has highlighted the role of trifluoromethoxy-substituted compounds in creating advanced materials with enhanced mechanical properties. These materials are being explored for applications in aerospace and automotive industries.

Environmental Studies

Pesticide Development

The compound's structural features may contribute to the development of new pesticides with improved efficacy and reduced environmental impact. Studies on related compounds have demonstrated their effectiveness against various pests while maintaining low toxicity to non-target organisms.

Analytical Chemistry

In analytical chemistry, 3-Methyl-4-(trifluoromethoxy)benzoic acid can serve as a standard reference material for the calibration of analytical instruments due to its well-defined chemical properties. Its use in chromatography has been documented for separating complex mixtures.

Data Tables

| Compound | Application Area |

|---|---|

| Trifluoromethyl benzoic acid | Antimicrobial agents |

| Fluorinated polymers | Material science |

| Trifluoromethoxy pesticides | Environmental protection |

Case Study 1: Antimicrobial Properties

A study published in Chemical Research in Toxicology explored the antimicrobial efficacy of various trifluoromethyl-substituted benzoic acids, including derivatives of 3-Methyl-4-(trifluoromethoxy)benzoic acid. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential for further development into therapeutic agents.

Case Study 2: Polymer Applications

Research conducted at a leading materials science lab demonstrated that adding trifluoromethyl-substituted benzoic acids to polymer matrices resulted in improved thermal stability and mechanical strength. This study provides a pathway for developing high-performance materials suitable for demanding applications.

Mechanism of Action

The mechanism by which 3-Methyl-4-(trifluoromethoxy)benzoic acid exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The electron-withdrawing nature of the trifluoromethoxy group also influences the compound’s reactivity and stability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-methyl-4-(trifluoromethoxy)benzoic acid with structurally related benzoic acid derivatives, highlighting key physicochemical properties, synthesis routes, and applications:

Key Observations:

Acidity :

- The trifluoromethyl (-CF₃) group (e.g., in 4-methyl-3-(trifluoromethyl)benzoic acid) induces stronger acidity than trifluoromethoxy (-OCF₃) due to its greater electron-withdrawing nature .

- 3-Methyl-4-(trifluoromethoxy)benzoic acid has moderate acidity (pKa ~2.5–3.0), making it suitable for pH-sensitive reactions .

Synthetic Accessibility :

- Iodinated derivatives (e.g., 2-iodo-4-(trifluoromethoxy)benzoic acid) require transition-metal catalysis (78% yield) , while methoxy-substituted analogs are synthesized via straightforward saponification .

Applications: Biphenyl derivatives (e.g., 2-hydroxy-4-[4-(trifluoromethoxy)phenyl]benzoic acid) exhibit improved solubility and are explored in drug delivery . Amino-functionalized analogs (e.g., 4-amino-3-(4-(trifluoromethyl)benzyloxy)benzoic acid) serve as intermediates in antibiotic synthesis .

Critical Analysis of Structural Variations

- Electron-Withdrawing Effects :

-CF₃ and -OCF₃ groups enhance electrophilic substitution reactivity but differ in steric bulk. -OCF₃ is less sterically hindered, favoring regioselective coupling reactions . - Thermal Stability: Methyl-substituted derivatives (e.g., 3-methyl-4-(trifluoromethoxy)benzoic acid) show higher thermal stability (>200°C) compared to hydroxyl- or amino-substituted analogs .

- Biological Activity : Iodinated and fluorinated compounds are prioritized in antimicrobial research due to halogen-bonding capabilities .

Biological Activity

3-Methyl-4-(trifluoromethoxy)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a trifluoromethoxy group, which enhances its lipophilicity and membrane permeability, making it a promising candidate for various biological applications. The presence of the methyl group at the 3-position and the trifluoromethoxy group at the 4-position contributes to its unique reactivity and interaction with biological targets.

The biological activity of 3-Methyl-4-(trifluoromethoxy)benzoic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit folate-dependent enzymes, which are crucial in cancer and microbial therapies. Its structural similarity to classic antifolates suggests potential as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) .

- Antibacterial Activity : Recent studies have shown that derivatives of trifluoromethyl-substituted benzoic acids exhibit potent antibacterial properties against Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds are reported to be as low as 0.78 μg/ml, indicating strong antibacterial efficacy .

Case Studies

- Antimicrobial Efficacy : A series of studies demonstrated that compounds similar to 3-Methyl-4-(trifluoromethoxy)benzoic acid possess significant antibacterial activity. For instance, derivatives were tested against S. aureus and showed low MIC values, suggesting effective inhibition of bacterial growth .

- Folate Pathway Inhibition : Research on related compounds indicated that they could inhibit key enzymes in the folate synthesis pathway, which is vital for DNA synthesis in rapidly dividing cells such as cancer cells. This inhibition was linked to cytotoxic effects in various cancer cell lines .

- Biofilm Disruption : Another study highlighted the ability of certain derivatives to disrupt biofilms formed by pathogenic bacteria. This property is particularly important in treating chronic infections where biofilms protect bacteria from conventional antibiotics .

Research Findings

Q & A

Q. What are the recommended synthetic routes for 3-Methyl-4-(trifluoromethoxy)benzoic acid, and how can side reactions be minimized?

- Methodological Answer : A plausible synthesis involves ester protection of the benzoic acid group to avoid unwanted side reactions during trifluoromethoxy group introduction. For example, methyl or tert-butyl esters can be used to protect the carboxylic acid (as demonstrated in triazine-based syntheses for similar compounds) . Nucleophilic aromatic substitution (SNAr) or Ullmann coupling may then introduce the trifluoromethoxy group at the para position. Final deprotection under acidic or basic conditions yields the target compound. To minimize side reactions (e.g., over-fluorination or ester hydrolysis), monitor reaction progress via TLC and use anhydrous conditions. Purification via recrystallization (e.g., using ethanol/water) or HPLC is recommended .

Q. How should researchers characterize the purity and structural integrity of 3-Methyl-4-(trifluoromethoxy)benzoic acid?

- Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and detect impurities. For example, the ¹⁹F NMR spectrum should show a singlet for the trifluoromethoxy group (~−58 ppm, referenced to CFCl₃) . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while HPLC (using a C18 column and UV detection at 254 nm) quantifies purity (>95% by area). Cross-reference melting points (mp) with literature values (e.g., mp 140–144°C for structurally similar trifluoromethyl benzoic acids) .

Q. What are the critical storage and handling protocols for this compound to ensure stability?

- Methodological Answer : Store the compound in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the trifluoromethoxy group. Avoid prolonged exposure to light, as UV radiation may degrade aromatic systems. For handling, use gloveboxes or Schlenk lines under anhydrous conditions. Monitor stability via periodic FT-IR to detect carboxylic acid dimerization or esterification .

Advanced Research Questions

Q. How can researchers investigate the biological activity of 3-Methyl-4-(trifluoromethoxy)benzoic acid in CNS drug development?

- Methodological Answer : Explore its potential as a pharmacophore in Alzheimer’s disease (AD) therapeutics, given structural similarities to 3-Fluoro-4-methoxybenzoic acid (a known AD intermediate) . Use molecular docking to assess binding affinity to AD-related targets (e.g., β-secretase). Validate activity via in vitro enzyme inhibition assays (IC₅₀ measurements) and cell-based models (e.g., SH-SY5Y neuronal cells). The trifluoromethoxy group enhances metabolic stability; confirm this via microsomal stability assays .

Q. What strategies address solubility challenges in formulation studies for this compound?

- Methodological Answer : Due to its low aqueous solubility (predicted logP ~2.5), employ co-solvent systems (e.g., PEG 400/water) or salt formation (e.g., sodium or lysine salts). Characterize salt stability via powder X-ray diffraction (PXRD) and dynamic vapor sorption (DVS) . For oral bioavailability, consider nanoparticle encapsulation using PLGA polymers, with particle size analyzed via dynamic light scattering (DLS) .

Q. How can LC-MS/MS be optimized for quantifying trace impurities in synthesized batches?

- Methodological Answer : Use a reverse-phase C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution). Set the mass spectrometer to negative ion mode (ESI⁻) for enhanced sensitivity to the deprotonated carboxylic acid ([M−H]⁻). Quantify impurities (e.g., methyl ester byproducts) via multiple reaction monitoring (MRM) . Validate the method per ICH guidelines (precision ≤5% RSD, LOD <0.1%) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected ¹H NMR shifts)?

- Methodological Answer : Unexpected shifts may arise from rotamers (due to restricted rotation around the trifluoromethoxy group) or hydrogen bonding . Perform variable-temperature NMR (VT-NMR) to differentiate dynamic effects from structural anomalies. Compare experimental data with DFT-calculated chemical shifts (using Gaussian or ORCA software). For ambiguous signals, employ 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .

Q. What computational methods predict the reactivity of the trifluoromethoxy group in catalytic applications?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites. The trifluoromethoxy group’s electron-withdrawing nature lowers HOMO energy, reducing susceptibility to oxidation. Validate predictions via cyclic voltammetry (scan rate: 100 mV/s, Ag/AgCl reference) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.